Cas no 313399-04-1 (4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide)

4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide
- 313399-04-1
- 4-((6-chloro-4-phenylquinazolin-2-yl)amino)-N-(p-tolyl)benzamide
- F0411-0002
- AKOS005624458
- 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
- SR-01000427196-1
- SR-01000427196
- Oprea1_808702
-
- Inchi: 1S/C28H21ClN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33)
- InChI Key: NVKNUDUKPYKQSH-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(=N2)NC1C=CC(C(NC2C=CC(C)=CC=2)=O)=CC=1
Computed Properties
- Exact Mass: 464.1403890g/mol
- Monoisotopic Mass: 464.1403890g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 5
- Complexity: 655
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.9Ų
- XLogP3: 6.9
4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0411-0002-20μmol |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-2mg |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-4mg |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-20mg |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-40mg |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-10mg |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-3mg |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-5mg |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-25mg |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0411-0002-5μmol |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
313399-04-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide Related Literature
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide
Recent Advances in the Study of 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide (CAS: 313399-04-1)
The compound 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide (CAS: 313399-04-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This quinazoline derivative has shown promising potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer treatment. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in various disease models.
One of the key findings from recent research is the compound's ability to selectively inhibit specific tyrosine kinases, which are often overexpressed in cancer cells. In vitro studies have demonstrated its potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), both of which are critical targets in oncology. The compound's unique structural features, including the chloro-phenyl and methylphenyl substituents, contribute to its high binding affinity and selectivity.
Further investigations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Advanced computational modeling and in vivo studies have revealed that 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Additionally, its low toxicity profile in preclinical models underscores its potential as a safe and effective therapeutic agent.
Recent efforts have also been directed toward synthesizing analogs of this compound to enhance its therapeutic efficacy and reduce potential side effects. Structure-activity relationship (SAR) studies have identified key modifications that can improve its kinase inhibitory activity and solubility. These findings are paving the way for the development of next-generation quinazoline-based therapeutics with improved clinical outcomes.
In conclusion, the ongoing research on 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide (CAS: 313399-04-1) highlights its significant potential in the treatment of kinase-driven diseases, particularly cancer. The compound's selective kinase inhibition, favorable pharmacokinetic properties, and low toxicity profile make it a promising candidate for further preclinical and clinical evaluation. Future studies will likely focus on optimizing its formulation and exploring its efficacy in combination therapies.
313399-04-1 (4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide) Related Products
- 2229118-53-8(4-amino-3-(4-methylnaphthalen-1-yl)butanoic acid)
- 1246814-60-7(Perazine-d8 Sulfoxide)
- 1378570-20-7(3-(1-methylcyclopropyl)phenylmethanamine)
- 14156-63-9(Sodium pyridine-4-sulfonate)
- 392323-66-9(N-(2H-1,3-benzodioxol-5-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide)
- 2090268-44-1((1-(1H-pyrrol-1-yl)cyclopropyl)methanamine)
- 352439-04-4(PROPIONYL-D5 CHLORIDE)
- 1076199-05-7(5-{4-2-(5-Benzyloxypyridin-2-yl)methylaminoethoxybenzylidine}thiazolidine-2,4-dione)
- 2228800-06-2(1-amino-3-(4-bromo-3-methoxyphenyl)propan-2-ol)
- 2228551-04-8(3-amino-2-(4,5-difluoro-2-methoxyphenyl)-2-methylpropan-1-ol)




